molecular formula C11H20Cl2N2O B1447084 1-(5-(aminomethyl)-2-methoxyphenyl)-N,N-dimethylmethanamine dihydrochloride CAS No. 1820687-70-4

1-(5-(aminomethyl)-2-methoxyphenyl)-N,N-dimethylmethanamine dihydrochloride

Cat. No. B1447084
M. Wt: 267.19 g/mol
InChI Key: FBTOPEIHCHMMAO-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthetic Pathways and Material Science

1-(5-(aminomethyl)-2-methoxyphenyl)-N,N-dimethylmethanamine dihydrochloride is a chemical compound of interest in various scientific research fields, particularly in synthetic pathways and material science. Its applications have been explored in the synthesis of furan derivatives from plant biomass, highlighting its potential as a versatile reagent in creating sustainable polymers, functional materials, and fuels. Furan derivatives, including 2,5-furandicarboxylic acid and 2,5-bis(hydroxymethyl)furan, among others, are viewed as renewable alternatives to petrochemicals, promising advancements in the development of eco-friendly materials and energy sources. This compound's role in such processes underscores its importance in addressing the urgent need for sustainable chemical industry practices Chernyshev, Kravchenko, & Ananikov, 2017.

Pharmacological Insights and Clinical Implications

In pharmacology, research has delved into the compound's relevance in understanding the pharmacokinetics and therapeutic potentials of similar compounds. Although direct studies on 1-(5-(aminomethyl)-2-methoxyphenyl)-N,N-dimethylmethanamine dihydrochloride might be limited, related research on analogs provides insight into its potential applications in drug development, particularly in neuropsychiatric disorders. The exploration of analogous compounds in treating conditions like schizophrenia and Parkinson's disease has been notable. This research contributes to a deeper understanding of the dopaminergic, serotonergic, and cholinergic pathways, which are crucial for developing new therapeutic agents Jůza, Musílek, Mezeiova, Soukup, & Korábečný, 2022.

Melatonin and Its Derivatives in Plant Science

Further research highlights the compound's connection to studies on melatonin and its derivatives in plant science, emphasizing its roles in growth, development, and stress response in plants. Melatonin, a related compound, demonstrates a wide array of beneficial effects on plants, from enhancing growth and yield to improving resistance against environmental stresses. This line of research opens up new avenues for using melatonin and possibly related compounds like 1-(5-(aminomethyl)-2-methoxyphenyl)-N,N-dimethylmethanamine dihydrochloride in agriculture to produce crops with improved resilience and nutritional value Nawaz, Huang, Bie, Ahmed, Reiter, Niu, & Hameed, 2016.

Safety And Hazards

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Future Directions

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properties

IUPAC Name

[3-[(dimethylamino)methyl]-4-methoxyphenyl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O.2ClH/c1-13(2)8-10-6-9(7-12)4-5-11(10)14-3;;/h4-6H,7-8,12H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTOPEIHCHMMAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)CN)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(aminomethyl)-2-methoxyphenyl)-N,N-dimethylmethanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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